5-Heptyn-3-OL
Overview
Description
5-Heptyn-3-OL: is an organic compound with the molecular formula C7H12O . It is a colorless to light yellow liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of both an alcohol group and an alkyne group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Addition Reaction: One common method for synthesizing 5-Heptyn-3-OL involves the addition of an alkyne to an aldehyde or ketone. For example, the reaction between 1-hexyne and formaldehyde in the presence of a base can yield this compound.
Reduction of Alkynes: Another method involves the partial reduction of 5-Heptyn-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Heptyn-3-OL can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 5-Heptyn-3-one, 5-Heptynoic acid.
Reduction: 5-Heptanol.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 5-Heptyn-3-OL is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in chemical research and development.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive compounds. It can be incorporated into molecules that have potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Heptyn-3-OL depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The presence of both the hydroxyl and alkyne groups allows for diverse reactivity, enabling the formation of multiple products through different pathways.
Comparison with Similar Compounds
1-Heptyn-3-OL: Similar structure but with the alkyne group at a different position.
5-Heptyn-2-OL: Similar structure but with the hydroxyl group at a different position.
5-Hexyn-3-OL: Similar structure but with one less carbon atom.
Uniqueness: 5-Heptyn-3-OL is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and applications compared to its similar compounds. The combination of the alkyne and hydroxyl groups at specific positions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
hept-5-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h7-8H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHBMHAELZLACG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337505 | |
Record name | 5-HEPTYN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-82-9 | |
Record name | 5-Heptyn-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19781-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-HEPTYN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19781-82-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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